

Gomisin G: Chemical & Pharmacological Profile

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Compound Focus: Gomisin G

CAS No.: 62956-48-3

Cat. No.: S765534

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The following table consolidates the core technical data available for **Gomisin G** from the search results.

Property	Details
Chemical Name	Gomisin G [1] [2] [3]
CAS Number	62956-48-3 [1] [2] [4]
Molecular Formula	C ₃₀ H ₃₂ O ₉ [1] [2] [3]
Molecular Weight	536.57 g/mol [1] [2] [3]
Chemical Family	Dibenzocyclooctadiene Lignan [5] [6]
Source Plant	<i>Schisandra chinensis</i> (Fruit) [1] [5] [6]
Reported Pharmacological Activities	Anti-HIV, anti-liver cancer, anti-inflammatory, activity against triple-negative breast cancer cells, improves muscle strength in disuse atrophy models [1] [7].

| **Key Pharmacological Mechanisms** | - Suppresses AKT phosphorylation & causes G1 cell cycle arrest in cancer cells [1].

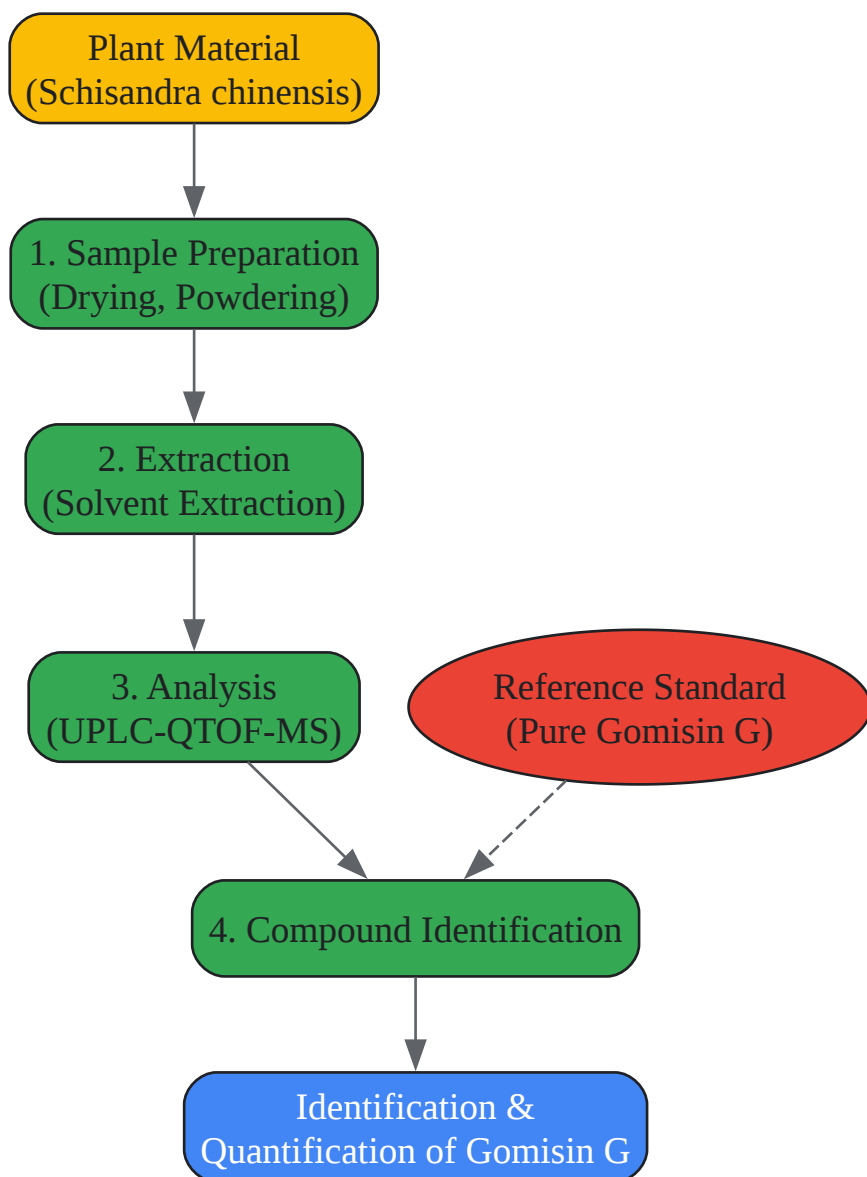
- Enhances mitochondrial biogenesis via Sirt1/PGC-1 α pathway in muscle [7].
- Inhibits cytochrome P450 enzymes (CYP3A4/5), indicating potential for herb-drug interactions [8].

Analytical Methods for Identification and Quantification

While a full extraction protocol is not provided, research methodologies confirm that **Gomisin G** is identified and analyzed using advanced chromatographic techniques, primarily from extracts of the *Schisandra chinensis* fruit.

- **Reference Standard:** Studies use an isolated and purified **Gomisin G** compound as a reference standard for identification and quantification [9]. This is a critical prerequisite for developing any analytical method.
- **Instrumentation:** The primary technique used is **UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry)** [9]. This method combines high-resolution separation with accurate mass measurement, ideal for identifying specific compounds in a complex plant extract.
- **Experimental Context:** In metabolic profiling studies, the fruit, roots, stems, and leaves of *Schisandra chinensis* are dried, powdered, and then extracted. The resulting extracts are dissolved in methanol for analysis via UPLC-QTOF-MS, where **Gomisin G** is one of the compounds identified by comparing its retention time and mass data to the reference standard [9].

The workflow for the analytical identification of **Gomisin G** in plant samples can be summarized as follows:



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